molecular formula C11H8ClNO B14797366 (3-Chlorophenyl)(1H-pyrrol-2-YL)methanone CAS No. 7697-48-5

(3-Chlorophenyl)(1H-pyrrol-2-YL)methanone

Cat. No.: B14797366
CAS No.: 7697-48-5
M. Wt: 205.64 g/mol
InChI Key: JNQRGIQAGKVUOK-UHFFFAOYSA-N
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Description

(3-chlorophenyl)-(1H-pyrrol-2-yl)methanone is an organic compound that features a chlorophenyl group attached to a pyrrole ring via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)-(1H-pyrrol-2-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 2-pyrrolecarboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)-(1H-pyrrol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-chlorophenyl)-(1H-pyrrol-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-chlorophenyl)-(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)-(4-methoxy-3-nitrophenyl)methanone
  • (3-chlorophenyl)-(4-methylphenyl)methanone
  • 3-chloromethcathinone

Uniqueness

(3-chlorophenyl)-(1H-pyrrol-2-yl)methanone is unique due to the presence of both a chlorophenyl group and a pyrrole ring, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

7697-48-5

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

(3-chlorophenyl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C11H8ClNO/c12-9-4-1-3-8(7-9)11(14)10-5-2-6-13-10/h1-7,13H

InChI Key

JNQRGIQAGKVUOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=CN2

Origin of Product

United States

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